
Risdiplam-hydroxylate-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Risdiplam-hydroxylate-d6 is a deuterated form of Risdiplam-hydroxylate, which is a tritium substitute. Risdiplam itself is an orally administered, centrally and peripherally distributed survival motor neuron 2 (SMN2) pre-mRNA splicing modifier that increases survival motor neuron protein levels. This compound is primarily used in the treatment of spinal muscular atrophy (SMA), a rare neuromuscular disorder .
Preparation Methods
The preparation of Risdiplam-hydroxylate-d6 involves the synthesis of its crystalline polymorphs. The process includes the following steps:
Synthesis of the Core Structure: The core structure of Risdiplam is synthesized through a series of chemical reactions involving heterocyclic compounds.
Deuteration: The hydrogen atoms in the hydroxylate group are replaced with deuterium atoms to form this compound.
Crystallization: The compound is then crystallized to obtain the desired polymorphic form
Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterated compound.
Chemical Reactions Analysis
Risdiplam-hydroxylate-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The hydroxylate group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Risdiplam-hydroxylate-d6 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of deuterated analogs and their chemical properties.
Biology: The compound is utilized in research related to the survival motor neuron protein and its role in cellular processes.
Medicine: this compound is investigated for its potential therapeutic effects in treating spinal muscular atrophy and other neuromuscular disorders.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting genetic disorders
Mechanism of Action
Risdiplam-hydroxylate-d6 exerts its effects by modifying the splicing of SMN2 pre-mRNA, leading to an increase in the production of functional survival motor neuron protein. This protein is crucial for the maintenance of motor neurons, and its deficiency leads to spinal muscular atrophy. The compound enhances the binding of U1 small nuclear ribonucleoprotein to the 5’ splice sites, promoting the inclusion of exon 7 in the SMN2 mRNA .
Comparison with Similar Compounds
Risdiplam-hydroxylate-d6 is unique due to its deuterated nature, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterpart. Similar compounds include:
Risdiplam: The non-deuterated form used in the treatment of spinal muscular atrophy.
Nusinersen: Another SMN2 splicing modifier, but administered intrathecally.
Branaplam: A small molecule splicing modifier with a similar mechanism of action
This compound stands out due to its oral bioavailability and the potential for improved therapeutic outcomes.
Properties
Molecular Formula |
C22H23N7O2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[2,8-bis(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]-7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H23N7O2/c1-14-9-18(25-28-11-15(2)23-21(14)28)17-10-20(30)27-12-16(3-4-19(27)24-17)26-7-8-29(31)22(13-26)5-6-22/h3-4,9-12,31H,5-8,13H2,1-2H3/i1D3,2D3 |
InChI Key |
QDCCRWMQPQCJSO-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=NN2C1=NC(=C2)C([2H])([2H])[2H])C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |
Canonical SMILES |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


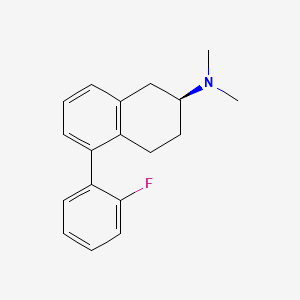


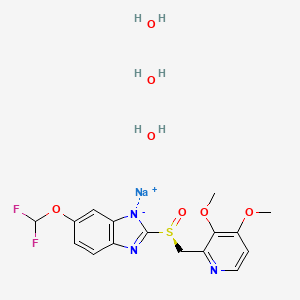
![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)
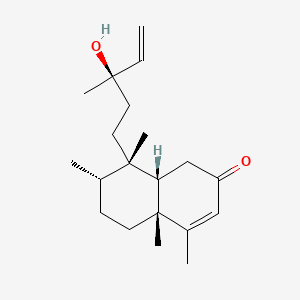
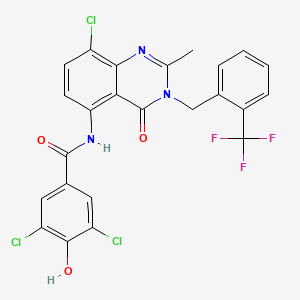
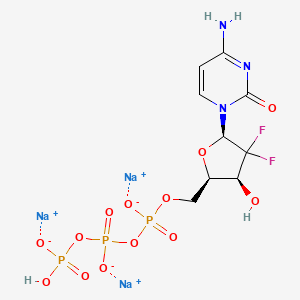


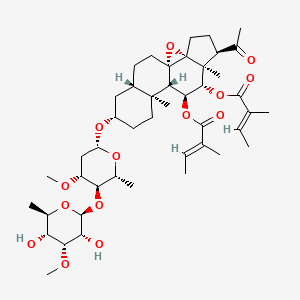
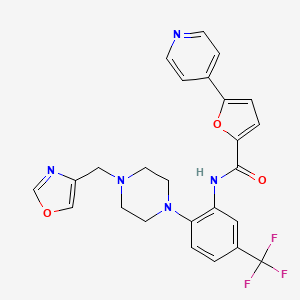
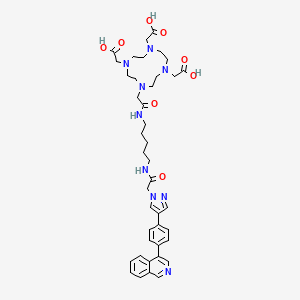
![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)
